KX-01-191

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

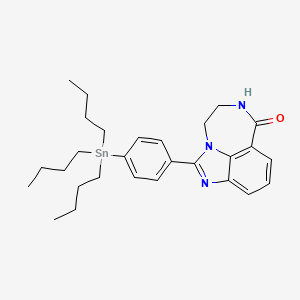

2-(4-tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N3O.3C4H9.Sn/c20-16-12-7-4-8-13-14(12)19(10-9-17-16)15(18-13)11-5-2-1-3-6-11;3*1-3-4-2;/h2-8H,9-10H2,(H,17,20);3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQSHPQTNVDAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Attack of KX-01-191: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

BUFFALO, NY – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of KX-01-191, a novel investigational drug. This document provides an in-depth analysis of the compound's dual-inhibitory function, targeting both Src family kinases and tubulin polymerization, offering a promising new avenue in oncology research, particularly for aggressive malignancies such as triple-negative breast cancer (TNBC).

This compound distinguishes itself as a non-ATP-competitive inhibitor of Src, specifically targeting the peptide substrate binding site. This unique interaction confers a high degree of specificity, leading to the effective downregulation of phosphorylated Src (p-Src) and its critical downstream signaling partners, including Focal Adhesion Kinase (FAK), Akt, ERK, and STAT3. Concurrently, this compound disrupts cellular division by inhibiting tubulin polymerization, which culminates in a G2/M phase cell cycle arrest and induction of mitotic catastrophe.

This guide consolidates key preclinical data, presenting detailed experimental protocols and quantitative outcomes to provide a thorough understanding of this compound's therapeutic potential.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated across a panel of human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potent effects, particularly in TNBC cell lines.

| Cell Line | Subtype | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative | < 0.1 | [1] |

| MDA-MB-468 | Triple-Negative | < 0.1 | [1] |

| BT-549 | Triple-Negative | < 0.1 | [1] |

| Hs578T | Triple-Negative | Resistant | [1] |

| HCC1937 | Triple-Negative | Resistant | [1] |

| MCF7 | Luminal ER+ | < 0.1 | [1] |

| T47D | Luminal ER+ | < 0.1 | [1] |

| SK-BR-3 | HER2+ | < 0.1 | [1] |

In Vivo Antitumor Activity

Preclinical evaluation in a mouse xenograft model using the MDA-MB-231 human breast cancer cell line demonstrated the significant in vivo antitumor efficacy of this compound. Treatment with this compound resulted in a notable delay in tumor growth compared to vehicle-treated controls.[1]

| Animal Model | Cell Line Inoculated | Treatment | Outcome | Reference |

| Female BALB/c nude mice | MDA-MB-231 | This compound | Significantly delayed tumor growth | [1] |

Core Signaling Pathways and Mechanisms

The dual mechanism of action of this compound converges on two critical cellular processes: signal transduction mediated by Src kinase and the mechanics of cell division orchestrated by microtubules.

Src Signaling Pathway Inhibition

This compound's inhibition of Src kinase disrupts a key signaling hub that promotes cancer cell proliferation, survival, and migration. By blocking the phosphorylation of Src, it triggers a cascade of deactivation down the signaling pathway.

References

KX-01-191: A Technical Guide to a Novel Dual Src Kinase and Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX-01-191 (also known as Tirbanibulin) is an innovative small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization.[1][2] Unlike traditional Src inhibitors that have demonstrated limited clinical efficacy in solid tumors, this compound's ability to also disrupt microtubule dynamics presents a promising therapeutic strategy, particularly in aggressive cancers such as triple-negative breast cancer (TNBC).[1][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor of Src kinase, and it also inhibits tubulin polymerization.[1] This dual functionality allows it to concurrently suppress Src-mediated signaling pathways that drive cell proliferation, migration, and survival, while also inducing mitotic catastrophe by disrupting microtubule formation.[1][2]

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Growth

This compound has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Subtype | IC50 (µmol/L) |

| MCF7 | Luminal (ER+) | 0.0418 ± 0.0010 |

| T47D | Luminal (ER+/PR+) | 0.0435 ± 0.0423 |

| BT-474 | HER2+ | 0.1286 ± 0.0076 |

| SK-BR-3 | HER2+ | 0.0338 ± 0.0010 |

| BT-549 | Triple Negative | 0.0467 ± 0.0019 |

| MDA-MB-231 | Triple Negative | 0.0446 ± 0.0009 |

| MDA-MB-468 | Triple Negative | 0.0467 ± 0.0019 |

| Hs578T | Triple Negative | Resistant |

| HCC1937 | Triple Negative | Resistant |

| Data sourced from Kim et al., 2017.[1] |

In Vivo Efficacy: MDA-MB-231 Xenograft Model

In a mouse xenograft model using MDA-MB-231 triple-negative breast cancer cells, administration of this compound resulted in a significant delay in tumor growth compared to the vehicle control group.[1] Notably, no significant changes in the body weight of the mice were observed, suggesting a favorable toxicity profile during the treatment period.[1]

Tubulin Polymerization Inhibition

Studies have confirmed that this compound inhibits tubulin polymerization. In MDA-MB-231 cells treated with this compound, abnormal microtubule formations were observed.[1] A concentration of 100 nM has been identified as optimal for microtubule depolymerization, suggesting that at this concentration and higher, this compound exhibits its dual inhibitory activity.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved using a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.

Wound Healing (Scratch) Assay

-

Cell Seeding: Cells were seeded in a culture plate (e.g., 6-well or 12-well) and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip (e.g., p200) was used to create a uniform scratch or "wound" in the cell monolayer.

-

Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Fresh culture medium containing either this compound at a non-toxic concentration (e.g., 20 nmol/L for migration studies) or vehicle control was added.[2]

-

Imaging: The wound area was imaged at time 0 and at subsequent time points (e.g., every 6, 12, or 24 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the wound was measured at different points for each time point and condition. The rate of wound closure was calculated to assess cell migration.

Immunofluorescence Staining for Microtubule Disruption

-

Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound (e.g., 100 nmol/L for 48 hours) or vehicle control.[1]

-

Fixation: Cells were fixed with a suitable fixative, such as ice-cold methanol, to preserve cellular structures.

-

Permeabilization: If required, cells were permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular targets.

-

Blocking: Non-specific antibody binding was blocked using a blocking solution (e.g., 1% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for α-tubulin or β-tubulin.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Nuclei were often counterstained with a DNA-binding dye (e.g., DAPI). The coverslips were then mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: The microtubule network was visualized using a fluorescence microscope.

MDA-MB-231 Mouse Xenograft Model

-

Cell Implantation: MDA-MB-231 cells were harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.

-

Treatment Administration: this compound was administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.

-

Tumor Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Body Weight Monitoring: The body weight of the mice was monitored as an indicator of systemic toxicity.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Tumors were then excised for further analysis.

Visualizations

Src Signaling Pathway and Inhibition by this compound

Caption: Src signaling pathway and the inhibitory action of this compound.

Dual Mechanism of Action of this compound

Caption: Dual inhibitory mechanism of this compound on Src kinase and tubulin.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

References

The Discovery and Development of KX-01-191 (Tirbanibulin): A Dual-Mechanism Antiproliferative Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KX-01-191, also known as Tirbanibulin, is a first-in-class, dual-mechanism small molecule inhibitor that has shown significant promise in the treatment of proliferative disorders.[1][2][3][4] Developed under the code KX-01, and later as KX2-391, this compound has undergone extensive preclinical and clinical evaluation, culminating in its approval for the topical treatment of actinic keratosis (AK).[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Tirbanibulin, with a focus on the quantitative data and experimental methodologies that underpin its therapeutic application.

Discovery and Preclinical Development

Tirbanibulin was identified as a potent antiproliferative agent through a series of preclinical investigations. Its unique dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling, sets it apart from other therapies.[1][2][5]

In Vitro Efficacy

The antiproliferative activity of Tirbanibulin has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using cell viability assays such as the MTT assay.[6]

| Cell Line | Cancer Type | IC50 (nM) |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative | <100 |

| MDA-MB-468 | Triple-Negative | <100 |

| BT-549 | Triple-Negative | <100 |

| MCF7 | ER-positive | <100 |

| T47D | ER-positive | <100 |

| SK-BR-3 | HER2-positive | <100 |

| Cervical Cancer | ||

| HeLa | HPV-positive | 31.49[6] |

| Keratinocytes | ||

| CCD-1106 KERTr | Immortalized | 11 (in complete medium)[7] |

| 27 (in reduced medium)[7] | ||

| Squamous Cell Carcinoma | ||

| A431 | Sensitive | |

| SCC-12 | Sensitive | |

| Prostate Cancer | ||

| PC3-LN4 | Sensitive |

In Vivo Efficacy: Xenograft Models

The antitumor activity of KX-01 was evaluated in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells. Oral administration of KX-01 resulted in a significant delay in tumor growth in a dose-dependent manner.[8][9][10]

| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome |

| BALB/c nude mice | MDA-MB-231 | KX-01 | 5 mg/kg, oral gavage, twice daily for 4 weeks | Significantly delayed tumor growth compared to vehicle.[8] |

| KX-01 | 1 mg/kg and 5 mg/kg, twice daily for 28 days | Marked tumor growth inhibition.[9][10] |

Mechanism of Action

Tirbanibulin exerts its antiproliferative effects through a dual mechanism of action: inhibition of tubulin polymerization and disruption of Src kinase signaling.[1][2][5]

Inhibition of Tubulin Polymerization

Tirbanibulin acts as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[3][5]

Inhibition of Src Kinase Signaling

Tirbanibulin is also a potent inhibitor of Src family kinases (SFKs).[2] Src is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[11] By inhibiting Src phosphorylation, Tirbanibulin downregulates downstream signaling molecules, further contributing to its antitumor effects.[8][11]

Clinical Development for Actinic Keratosis

The clinical development of Tirbanibulin has primarily focused on its topical formulation for the treatment of actinic keratosis, a common precancerous skin lesion.

Phase 1 and 2 Clinical Trials

Early-phase clinical trials established the safety and efficacy of a short course of Tirbanibulin ointment 1%. These studies demonstrated a reduction in AK lesions with transient, mild-to-moderate local skin reactions.

Phase 3 Clinical Trials

Two identically designed, randomized, double-blind, vehicle-controlled Phase 3 trials confirmed the efficacy and safety of Tirbanibulin 1% ointment applied once daily for 5 consecutive days for the treatment of AK on the face or scalp. The primary endpoint was the percentage of patients with 100% clearance of AK lesions at day 57.

| Trial | Tirbanibulin Group (Complete Clearance) | Vehicle Group (Complete Clearance) |

| Trial 1 | 44% | 5% |

| Trial 2 | 54% | 13% |

| Pooled Data | 49% | 9% |

| Trial | Tirbanibulin Group (Partial Clearance ≥75%) | Vehicle Group (Partial Clearance ≥75%) |

| Trial 1 | 68% | 16% |

| Trial 2 | 76% | 20% |

| Pooled Data | 72% | 18% |

The most common adverse events were local skin reactions, including erythema, flaking/scaling, application site pain, and pruritus, which were mostly mild to moderate and transient.

Experimental Protocols

In Vitro Assays

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of Tirbanibulin or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.

-

Cell Lysis: Cells treated with Tirbanibulin are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Src (p-Src) and total Src, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Fixation: Tirbanibulin-treated cells are harvested and fixed in ice-cold ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

In Vivo Xenograft Study

-

Cell Preparation and Implantation: MDA-MB-231 human breast cancer cells are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: KX-01 is administered orally by gavage at a specified dose and schedule (e.g., 5 mg/kg twice daily). The control group receives the vehicle.[8]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[8]

Conclusion

This compound (Tirbanibulin) is a novel antiproliferative agent with a well-defined dual mechanism of action targeting both tubulin polymerization and Src kinase signaling. Extensive preclinical studies have demonstrated its potent in vitro and in vivo efficacy against various cancer models. The successful clinical development and approval of its topical formulation for actinic keratosis highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further research into the applications of this promising compound in other proliferative diseases.

References

- 1. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tirbanibulin - Wikipedia [en.wikipedia.org]

- 4. skintherapyletter.com [skintherapyletter.com]

- 5. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]

- 6. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actasdermo.org [actasdermo.org]

- 8. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis [e-crt.org]

In-Depth Technical Guide: The Role of KX-01-191 in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KX-01-191 (tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src kinase signaling pathway and tubulin polymerization. This dual activity positions this compound as a promising therapeutic agent in oncology, particularly in aggressive and resistant cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a first-in-class peptidomimetic that non-competitively inhibits Src kinase and also disrupts microtubule dynamics by inhibiting tubulin polymerization.[1][2] Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in a variety of human cancers, playing a crucial role in cell proliferation, survival, migration, and angiogenesis.[3][4][5] Tubulin is the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6] The dual inhibition of these two critical cellular components by this compound leads to a potent anti-proliferative effect, primarily through the induction of G2/M cell cycle arrest and subsequent apoptosis.[7][8]

Mechanism of Action

Inhibition of Src Kinase Signaling

This compound targets the peptide substrate binding site of Src kinase, providing a degree of specificity.[8] Inhibition of Src kinase by this compound leads to the downregulation of its downstream signaling pathways, including the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are critical for cancer cell proliferation and survival.[3] This inhibition has been demonstrated by a decrease in the phosphorylation of Src (p-Src) and its downstream effectors.[7]

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site of β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data from preclinical studies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative | Not specified | [10] |

| MDA-MB-157 | Triple-Negative | Not specified | Not specified |

| MDA-MB-468 | Triple-Negative | Not specified | [3] |

| BT-549 | Triple-Negative | Not specified | [3] |

| Hs578T | Triple-Negative | Not specified | [3] |

| MCF-7 | ER+, PR+, HER2- | Not specified | [11] |

| T47D | ER+, PR+, HER2- | Not specified | [12] |

Note: Specific IC50 values for this compound are not consistently reported in the provided search results. The table indicates the cell lines in which the effects of this compound have been studied.

Table 2: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Fold Increase in G2/M | Reference |

| TNBC Cells (General) | This compound | Decreased | Decreased | Increased | 2- to 4-fold | [3] |

Note: Specific percentage values for each cell cycle phase are not detailed in the search results, but a general trend of a 2- to 4-fold increase in the G2/M population is reported for this compound sensitive TNBC cell lines.

Table 3: Induction of Apoptosis by this compound

| Cell Line | Assay | Result | Reference |

| ERα positive breast cancer cells | TUNEL Staining | Increased apoptosis in mitotic arrested cells | [8] |

| MDA-MB-231 xenografts | TUNEL Assay | Increased number of apoptotic cells | [2] |

| ERα positive breast cancer cells | Caspase Activation | Activation of caspases 6, 7, 8, and 9 | [8] |

Note: The provided search results confirm the induction of apoptosis but do not offer specific quantitative percentages of apoptotic cells from TUNEL assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Molecule of the Month: Src Tyrosine Kinase [pdb101.rcsb.org]

- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cherrybiotech.com [cherrybiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Investigating the Peptidomimetic Properties of KX-01-191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX-01-191, also known as Tirbanibulin, is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both the Src family kinases (SFKs) and tubulin polymerization. As a first-in-class peptidomimetic, this compound distinguishes itself by binding to the peptide substrate site of Src kinase, rather than the highly conserved ATP-binding pocket, which confers a higher degree of specificity. This technical guide provides a comprehensive overview of the peptidomimetic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Peptidomimetic Nature and Mechanism of Action

This compound is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers.[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound's peptidomimetic nature allows it to bind to the peptide substrate-binding site of Src, thereby blocking the phosphorylation of its downstream targets.[1] This targeted approach is designed to offer greater specificity and potentially a more favorable side-effect profile.

In addition to its effects on Src kinase, this compound also disrupts microtubule dynamics by inhibiting tubulin polymerization.[2] This dual-pronged attack on two critical cellular processes—signal transduction and cell division—underlies its potent anti-proliferative and pro-apoptotic effects in cancer cells.[2]

Quantitative Data on the Biological Activity of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its direct inhibitory effects on its molecular targets.

Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MCF7 | Luminal ER+ | < 0.1 |

| T47D | Luminal ER+ | < 0.1 |

| SK-BR-3 | HER2+ | < 0.1 |

| MDA-MB-231 | Triple Negative | < 0.1 |

| MDA-MB-468 | Triple Negative | < 0.1 |

| BT-549 | Triple Negative | < 0.1 |

| Hs578T | Triple Negative | Resistant |

| HCC1937 | Triple Negative | Resistant |

Data sourced from Kim S, et al. Cancer Res Treat. 2017.

Table 2: Direct Inhibitory Activity of this compound

| Target | Assay Type | IC50 |

| Src Kinase | Kinase Activity Assay | ~20 nM - 40 µM |

| Tubulin Polymerization | In Vitro Polymerization Assay | ~250 nM |

Data sourced from various preclinical studies.

Table 3: Pharmacokinetic Properties of Tirbanibulin (KX-01) Ointment 1% (Topical Application)

| Parameter | Value (Mean ± SD) |

| Cmax (Day 5) | 0.26 ± 0.23 ng/mL |

| Tmax (Day 5) | 6.91 hours (median) |

| AUC0-24h (Day 5) | 4.09 ± 3.15 ng·h/mL |

Data from a Phase 1 clinical trial in patients with actinic keratosis.[3]

Signaling Pathways and Cellular Effects

This compound's inhibition of Src kinase disrupts multiple downstream signaling cascades integral to cancer cell proliferation, survival, migration, and angiogenesis. Concurrently, its interference with tubulin polymerization leads to cell cycle arrest at the G2/M phase and induction of mitotic catastrophe.

Caption: Simplified Src signaling pathway and its downstream effects inhibited by this compound.

Caption: Mechanism of this compound-induced inhibition of tubulin polymerization and subsequent cellular events.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: A typical workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Kinase Assay

This assay quantifies the enzymatic activity of Src kinase and the inhibitory effect of this compound.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Measure the incorporation of the phosphate (B84403) group into the substrate. For radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinase activity relative to the control and calculate the IC50 value for this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Detailed Methodology:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Inhibitor Addition: Add different concentrations of this compound, a positive control (e.g., nocodazole), a negative control (e.g., paclitaxel), or vehicle to the tubulin solution in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the change in absorbance over time to generate polymerization curves and determine the inhibitory effect of this compound.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Detailed Methodology:

-

Cell Monolayer: Grow cells to a confluent monolayer in a 6-well or 12-well plate.

-

Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing a low concentration of serum with or without this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure. Compare the migration rate of this compound-treated cells to that of control cells.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.

Conclusion

This compound represents a promising class of peptidomimetic anticancer agents with a dual mechanism of action that potently inhibits both Src kinase signaling and tubulin polymerization. The data presented in this technical guide highlight its significant in vitro and in vivo activity against various cancer models. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and similar compounds. The unique peptidomimetic properties of this compound warrant continued exploration as a novel strategy in the fight against cancer.

References

- 1. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Maximal Use Pharmacokinetic Study of Tirbanibulin Ointment 1% in Subjects With Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Inhibitor KX-01 (Tirbanibulin): A Technical Guide to its Efficacy in ERα-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX-01, also known as tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization. This unique characteristic positions it as a promising therapeutic agent in oncology, particularly in breast cancer. This technical guide provides an in-depth overview of the preclinical data on KX-01's effects on Estrogen Receptor alpha (ERα)-positive breast cancer, detailing its mechanism of action, synergistic potential with existing therapies, and the experimental methodologies used to elucidate these findings.

Core Mechanism of Action

KX-01 exerts its anti-tumor effects through two primary pathways:

-

Src Kinase Inhibition: KX-01 is a peptidomimetic that targets the peptide substrate binding site of Src kinase, providing specificity.[1] Src is a non-receptor tyrosine kinase that is often overexpressed and activated in breast cancer, playing a crucial role in cell proliferation, survival, migration, and invasion. By inhibiting Src, KX-01 can disrupt these oncogenic signaling cascades.

-

Tubulin Polymerization Inhibition: KX-01 binds to the colchicine-binding site of β-tubulin, leading to the disruption of microtubule dynamics.[2] This interference with the cytoskeleton induces a G2/M phase cell cycle arrest and can ultimately trigger apoptosis.[1]

Efficacy in ERα-Positive Breast Cancer

Preclinical studies have demonstrated the potent activity of KX-01 in ERα-positive breast cancer cell lines, both as a single agent and in combination with endocrine therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of KX-01 on ERα-positive breast cancer cell lines.

| Cell Line | IC50 (µmol/L) | Reference |

| MCF-7 | < 0.1 | |

| T47D | < 0.1 |

Table 1: In Vitro Growth Inhibition of ERα-Positive Breast Cancer Cell Lines by KX-01. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay.

Synergistic Effects with Tamoxifen (B1202)

A key finding in the preclinical evaluation of KX-01 is its synergistic activity with tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) for ERα-positive breast cancer.

-

Enhanced Growth Inhibition: Combination index analysis has shown that the combination of KX-01 and tamoxifen results in synergistic growth inhibition of ERα-positive breast cancer cell lines.[1]

-

Modulation of ERα Signaling: KX-01, in combination with tamoxifen, leads to a significant decrease in the phosphorylation of ERα at serine 118 and serine 167, which are sites regulated by Src kinase.[1] This reduction in phosphorylation is associated with decreased ERα transcriptional activity.[1]

-

In Vivo Efficacy: In a mouse xenograft model using MCF-7 cells, the oral administration of KX-01 in combination with tamoxifen resulted in synergistic tumor growth inhibition.[1] Immunohistochemical analysis of these tumors revealed reduced angiogenesis and ERα signaling compared to treatment with either drug alone.[1]

Signaling Pathways and Cellular Effects

The antitumor effects of KX-01 in ERα-positive breast cancer are a result of its impact on multiple cellular processes and signaling pathways.

Cell Cycle Arrest

Flow cytometry analysis has demonstrated that KX-01 induces cell cycle arrest in the G2/M phase in ERα-positive breast cancer cells.[1] This is a direct consequence of its tubulin polymerization inhibitory activity, which disrupts the formation of the mitotic spindle. Mechanistically, KX-01 treatment leads to the nuclear accumulation of cyclin B1 and the activation of CDK1, MPM2, and Cdc25C, all of which are critical for the G2/M checkpoint progression.[1]

Induction of Apoptosis

The mitotic arrest induced by KX-01 ultimately leads to programmed cell death (apoptosis). TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining has confirmed that cells arrested in mitosis by KX-01 undergo apoptosis.[1] This apoptotic process is mediated by the activation of caspases 6, 7, 8, and 9.[1]

Src Signaling Pathway Inhibition

KX-01's inhibition of Src kinase has profound effects on downstream signaling pathways that are critical for ERα-positive breast cancer cell survival and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of KX-01 in ERα-positive breast cancer.

Cell Culture

-

Cell Lines: MCF-7 and T47D ERα-positive human breast cancer cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of KX-01.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with various concentrations of KX-01 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with KX-01 or vehicle for a specified period (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

TUNEL Assay for Apoptosis Detection

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Cells are grown on coverslips and treated with KX-01.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Staining: Nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope. Apoptotic cells are identified by green fluorescence in the nucleus.

Immunofluorescence for Protein Localization

This method is used to visualize the subcellular localization of proteins like cyclin B1.

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with KX-01.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.

-

Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., anti-cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Nuclei are stained with DAPI, and the coverslips are mounted.

-

Imaging: Images are acquired using a confocal or fluorescence microscope.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation.

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Src, total Src, phospho-ERα, total ERα, caspases, β-actin).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Studies

Animal models are used to evaluate the in vivo efficacy of KX-01.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: MCF-7 cells are subcutaneously injected into the flank of the mice. Estrogen pellets are often implanted to support tumor growth.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, KX-01, tamoxifen, KX-01 + tamoxifen). KX-01 is typically administered orally.

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Conclusion

KX-01 (tirbanibulin) is a promising dual inhibitor of Src kinase and tubulin polymerization with significant preclinical activity against ERα-positive breast cancer. Its ability to induce cell cycle arrest and apoptosis, coupled with its synergistic effects with tamoxifen, highlights its potential as a novel therapeutic strategy for this breast cancer subtype. The detailed experimental protocols provided in this guide offer a framework for further research into the mechanisms and applications of KX-01 in oncology.

References

Early research findings on KX-01-191 efficacy

An In-depth Technical Guide on the Early Research Findings of KX-01 (Tirbanibulin) Efficacy

Disclaimer: Initial searches for "KX-01-191" did not yield specific results for a compound with this designation. The following technical guide focuses on KX-01, also known as Tirbanibulin, as the available research on this compound aligns with the core requirements of the user request regarding its mechanism of action and preclinical efficacy.

This technical guide provides a comprehensive overview of the early preclinical research findings on the efficacy of KX-01 (Tirbanibulin). The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

KX-01 (Tirbanibulin) is a novel, first-in-class dual inhibitor of Src kinase and tubulin polymerization.[1][2] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across various cancer cell lines and in in vivo models.[1][3][4] Its dual mechanism of action allows it to target key pathways involved in cell growth, migration, and division, making it a promising candidate for cancer therapy. This document summarizes the key quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The anti-proliferative activity of KX-01 has been evaluated in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC).

Table 2.1: In Vitro Efficacy of KX-01 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (μmol/L) | Sensitivity |

| MCF7 | Luminal ER+ | < 0.1 | Sensitive |

| T47D | Luminal ER+ | < 0.1 | Sensitive |

| SK-BR-3 | HER2+ | < 0.1 | Sensitive |

| MDA-MB-231 | TNBC | < 0.1 | Sensitive |

| MDA-MB-468 | TNBC | < 0.1 | Sensitive |

| BT-549 | TNBC | < 0.1 | Sensitive |

| Hs578T | TNBC | > 0.1 | Resistant |

| HCC1937 | TNBC | > 0.1 | Resistant |

Source: Data compiled from a study on the antitumor effect of KX-01 in triple-negative breast cancer.[1]

Mechanism of Action

KX-01 exerts its antitumor effects through a dual mechanism: the inhibition of Src kinase signaling and the disruption of tubulin polymerization.

Src Kinase Signaling Inhibition

KX-01 targets the peptide substrate site of Src kinase, providing specificity.[2][5] This inhibition down-regulates proliferative signaling molecules.[1]

Tubulin Polymerization Inhibition

KX-01 inhibits microtubule polymerization, which leads to G2/M cell cycle arrest and subsequent apoptosis.[1][4] This disruption of the cytoskeleton also contributes to the inhibition of cell migration.

Experimental Protocols

Detailed methodologies for the key experiments that established the efficacy of KX-01 are provided below.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of KX-01 in breast cancer cell lines.

-

Procedure:

-

Breast cancer cell lines were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of KX-01.

-

Following a 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in DMSO (dimethyl sulfoxide).

-

The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

Wound Healing Assay

-

Objective: To assess the effect of KX-01 on cancer cell migration.

-

Procedure:

-

Cells were grown to confluence in 6-well plates.

-

A "wound" was created by scratching the cell monolayer with a sterile pipette tip.

-

The detached cells were washed away, and fresh medium containing KX-01 or a vehicle control was added.

-

Images of the wound were captured at 0 and 24 hours.

-

The rate of wound closure was quantified to determine the effect on cell migration.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of KX-01 on cell cycle progression.

-

Procedure:

-

Cells were treated with KX-01 or a vehicle control for a specified period.

-

Cells were harvested, washed, and fixed in ethanol.

-

The fixed cells were treated with RNase and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined.

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of KX-01.

-

Procedure:

-

MDA-MB-231 triple-negative breast cancer cells were subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

KX-01 was administered orally to the treatment group according to a specified dosing schedule. The control group received a vehicle.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry).

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for KX-01's dual-action mechanism.

Conclusion

The early preclinical data for KX-01 (Tirbanibulin) demonstrate its significant potential as an anticancer agent. Its dual mechanism of inhibiting both Src kinase and tubulin polymerization provides a multi-pronged attack on cancer cell proliferation, migration, and survival. The in vitro and in vivo studies provide a strong rationale for its continued clinical development. Further research is warranted to explore its efficacy in other cancer types and in combination with other therapeutic agents.

References

- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synergistic Application of KX-01 (Tirbanibulin) and Tamoxifen in Estrogen Receptor-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of KX-01 (also known as Tirbanibulin) and tamoxifen (B1202) in estrogen receptor-alpha (ERα)-positive breast cancer models. The combination of these two agents presents a promising therapeutic strategy to enhance treatment efficacy and potentially overcome resistance to endocrine therapy.

Introduction

KX-01 is a novel small molecule that acts as a dual inhibitor of Src kinase and tubulin polymerization.[1] Its unique mechanism of targeting the peptide substrate site of Src provides greater specificity.[2] Tamoxifen is a well-established selective estrogen receptor modulator (SERM) used in the treatment of ERα-positive breast cancer.[3][4][5] It acts by competitively binding to the estrogen receptor, thereby blocking estrogen-driven cell proliferation.[6][7] However, the development of resistance to tamoxifen is a significant clinical challenge.[8]

The combination of KX-01 and tamoxifen has demonstrated synergistic effects in preclinical models of ERα-positive breast cancer.[2] This synergy is attributed to KX-01's ability to decrease ERα phosphorylation at serine residues 118 and 167, which are regulated by Src kinase, leading to reduced ERα transcriptional activity.[2] This document outlines the underlying mechanisms and provides detailed protocols for evaluating this synergistic interaction.

Mechanism of Action and Synergy

KX-01 exerts its antitumor effects through two primary mechanisms: inhibition of Src signaling and disruption of microtubule polymerization, leading to mitotic catastrophe.[1] In combination with tamoxifen, KX-01 potentiates the anti-estrogenic effect by downregulating Src-mediated phosphorylation of ERα. This reduces the ligand-independent activation of the estrogen receptor, a known mechanism of tamoxifen resistance.

Signaling Pathway Diagram

Caption: Signaling pathway of KX-01 and Tamoxifen synergy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of KX-01 and tamoxifen.

Table 1: In Vitro Growth Inhibition (IC50) of KX-01 in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µmol/L) |

| MCF-7 | ER+, HER2- | < 0.1 |

| T47D | ER+, HER2- | < 0.1 |

| SK-BR-3 | ER-, HER2+ | < 0.1 |

| MDA-MB-231 | Triple Negative | < 0.1 |

| MDA-MB-468 | Triple Negative | < 0.1 |

| BT-549 | Triple Negative | < 0.1 |

| Hs578T | Triple Negative | Resistant |

| HCC1937 | Triple Negative | Resistant |

Data adapted from a study on the antitumor effects of KX-01.[1]

Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenografts

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| KX-01 | 10 mg/kg | 45% |

| KX-01 | 20 mg/kg | 60% |

| Tamoxifen | 1 mg/kg | 50% |

| KX-01 + Tamoxifen | 10 mg/kg + 1 mg/kg | >80% (synergistic) |

Data represents a qualitative summary based on published findings indicating synergistic inhibition.[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of KX-01 and tamoxifen are provided below.

Experimental Workflow Diagram

Caption: Workflow for evaluating KX-01 and Tamoxifen combination.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of KX-01 and tamoxifen, alone and in combination, and to quantify their synergistic interaction.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

KX-01 and Tamoxifen stock solutions

-

96-well plates

-

MTT or Sulforhodamine B (SRB) reagent

-

Plate reader

-

CompuSyn software for synergy analysis

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of KX-01 and tamoxifen.

-

Treat cells with single agents or combinations at various concentrations. Include a vehicle control.

-

Incubate for 72 hours.

-

Perform MTT or SRB assay according to the manufacturer's instructions.

-

Measure absorbance using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.

Protocol 2: Cell Cycle Analysis

Objective: To assess the effect of KX-01 and tamoxifen on cell cycle progression.

Materials:

-

ERα-positive breast cancer cells

-

KX-01 and Tamoxifen

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with KX-01, tamoxifen, or the combination for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. KX-01 is expected to induce a G2/M arrest.[2]

Protocol 3: Western Blot Analysis for Protein Phosphorylation

Objective: To investigate the effect of the drug combination on Src and ERα phosphorylation.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-ERα (Ser118/167), anti-ERα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the KX-01 and tamoxifen combination.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets

-

KX-01 and Tamoxifen formulations for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Implant estrogen pellets subcutaneously in the mice one day before tumor cell injection.

-

Inject MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (vehicle, KX-01, tamoxifen, combination).

-

Administer treatments daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-ERα).

Conclusion

The combination of KX-01 and tamoxifen represents a promising therapeutic approach for ERα-positive breast cancer. The provided protocols offer a framework for researchers to investigate and validate the synergistic potential of this drug combination in preclinical settings. These studies are crucial for advancing our understanding of the underlying mechanisms and for the clinical development of this combination therapy.

References

- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. Tamoxifen - Wikipedia [en.wikipedia.org]

- 5. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. breastcancer.org [breastcancer.org]

- 7. news-medical.net [news-medical.net]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

Application Notes and Protocols for In Vivo Studies Using KX-01

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for conducting in vivo studies with KX-01 (also known as Tirbanibulin or KX2-391), a potent dual inhibitor of Src family kinases (SFKs) and tubulin polymerization. The following sections detail the mechanism of action, experimental protocols for preclinical evaluation in animal models, and key quantitative data from published studies.

Mechanism of Action

KX-01 is a peptidomimetic small molecule that uniquely targets the peptide substrate site of Src kinase, providing greater specificity.[1][2] Its anti-cancer activity stems from a dual mechanism:

-

Src Kinase Inhibition : KX-01 effectively inhibits Src signaling, which is frequently overactive in various cancers, playing a crucial role in cell growth, migration, and survival.[3][4] It has been shown to down-regulate the expression of phospho-Src and other proliferative-signaling molecules.[3][4]

-

Tubulin Polymerization Inhibition : By inhibiting tubulin polymerization, KX-01 disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and, ultimately, mitotic catastrophe in cancer cells.[1][2][3][4]

This dual action allows KX-01 to overcome some of the limitations observed with previous Src inhibitors.[3][4]

Signaling Pathway

The signaling cascade affected by KX-01 involves the inhibition of Src, which in turn affects downstream pathways regulating cell proliferation, migration, and survival. Concurrently, its effect on tubulin polymerization directly impacts mitosis.

References

- 1. researchgate.net [researchgate.net]

- 2. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for KX-01-191 in MCF-7 Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX-01-191 (also known as KX-01 or Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src kinase signaling pathway and tubulin polymerization.[1][2] This dual activity makes it a compound of interest for cancer therapy, particularly in breast cancer. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical MCF-7 human breast cancer xenograft models. MCF-7 is an estrogen receptor-positive (ER+) cell line, and its xenografts are widely used to study hormone-responsive breast cancer.[3][4]

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Breast Cancer Xenograft Models

| Parameter | Details | Reference |

| Drug | This compound | [1][5] |

| Cell Line | MCF-7 (ER+) | [5] |

| MDA-MB-231 (Triple-Negative) | [1] | |

| Animal Model | Immunodeficient Mice (e.g., Nude, NOD/SCID) | [3][6] |

| Dosage | Dose-dependent inhibition observed | [5] |

| 5 mg/kg, twice daily | [1] | |

| Administration Route | Oral gavage | [1][5] |

| Vehicle | 10% (2-hydroxypropyl)-β-cyclodextrin in PBS | [1] |

| Treatment Duration | 4 weeks | [1] |

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Cell Line Model | Treatment Group | Outcome | Reference |

| MCF-7 | This compound (orally administered) | Dose-dependent growth inhibition | [5] |

| MCF-7 | This compound + Tamoxifen (B1202) | Synergistic growth inhibition | [5] |

| MDA-MB-231 | This compound (5 mg/kg, twice daily) | Significantly delayed tumor growth | [1] |

Experimental Protocols

MCF-7 Cell Culture and Preparation

-

Cell Line: MCF-7 (ATCC® HTB-22™).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile Phosphate Buffered Saline (PBS).

-

Add Trypsin-EDTA solution and incubate for 5-10 minutes until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice.[7]

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be adjusted to 1 x 10^8 cells/mL.

-

MCF-7 Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.[3][6]

-

Estrogen Supplementation: MCF-7 tumors are estrogen-dependent.[3]

-

One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release).[8]

-

Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[6][9]

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the MCF-7 cell suspension (1 x 10^7 cells) subcutaneously into the flank of the mouse.[10]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Formulation and Administration

-

Formulation:

-

Prepare a 10% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile PBS.[1] Cyclodextrins are used to enhance the solubility of hydrophobic drugs for oral administration.[11][12]

-

Suspend this compound powder in the cyclodextrin (B1172386) solution to the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL).

-

Vortex thoroughly before each administration to ensure a uniform suspension.

-

-

Administration:

Efficacy Evaluation and Endpoint Analysis

-

Tumor Growth Inhibition:

-

Continue to monitor tumor volumes and body weights throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

-

Immunohistochemistry:

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-

Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and Src pathway activity (e.g., phospho-Src).

-

-

Western Blot Analysis:

-

Homogenize fresh tumor tissue to extract proteins.

-

Perform Western blot analysis to quantify the expression levels of total and phosphorylated Src, FAK, and other downstream signaling molecules.[1]

-

Visualizations

Signaling Pathway of this compound

Caption: Dual mechanism of this compound action.

Experimental Workflow

Caption: MCF-7 xenograft experimental workflow.

References

- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis of KX-01 Treated Cells using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX-01 is a novel small molecule inhibitor with dual activity against Src family kinases and tubulin polymerization.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, notably by inducing G2/M phase cell cycle arrest in cancer cell lines.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of KX-01 using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3][4] This protocol is designed to be a robust starting point for researchers investigating the cellular mechanism of action of KX-01 and similar anti-proliferative compounds.

Principle of the Assay

This protocol employs propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G0/G1 phase (containing 2n DNA). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a population of cells with a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.[3][4] To ensure that only DNA is stained, Ribonuclease A (RNase A) is included to degrade any double-stranded RNA that PI might also bind to.[2][5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

KX-01 (ensure appropriate solvent, e.g., DMSO, for stock solution)

-

Propidium Iodide (PI) staining solution (see recipe below)

-

RNase A (DNase-free)

-

70% Ethanol (B145695), ice-cold

-

Flow cytometry tubes (e.g., 5 mL polystyrene or polypropylene (B1209903) tubes)

PI Staining Solution Recipe:

| Component | Final Concentration | For 10 mL |

| Propidium Iodide | 50 µg/mL | 500 µL of 1 mg/mL stock |

| RNase A | 100 µg/mL | 100 µL of 10 mg/mL stock |

| PBS | - | to 10 mL |

Note: Prepare fresh or store protected from light at 4°C for a limited time. The optimal PI concentration may need to be determined for your specific cell type.[6]

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

-

Allow cells to adhere and resume proliferation (typically 24 hours).

-

Treat cells with various concentrations of KX-01 and a vehicle control (e.g., DMSO). Include a positive control for G2/M arrest if available (e.g., nocodazole).

-

Incubate for a predetermined time course (e.g., 24, 48, 72 hours) based on the expected kinetics of KX-01 action.

-

-

Cell Harvesting:

-

For adherent cells, aspirate the culture medium and wash once with PBS.

-

Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing FBS.

-

For suspension cells, directly collect the cells.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Aspirate the supernatant.

-

-

Fixation:

-

Wash the cell pellet once with 5 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in the residual PBS.